molecular formula C15H10N4 B5885613 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5885613
M. Wt: 246.27 g/mol
InChI Key: LEGVYSJWBCNVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. It has also been found to possess potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Additionally, it has low toxicity and can be easily synthesized in the lab. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to study its antimicrobial activity in more detail and develop new antimicrobial agents based on its structure. Additionally, its potential as an anti-inflammatory and analgesic agent can be further explored. Finally, its mechanism of action can be elucidated using various biochemical and biophysical techniques.

Synthesis Methods

The synthesis of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multistep process. The first step involves the preparation of 1-naphthylamine, which is then reacted with ethyl glyoxalate to form the corresponding pyrazoline derivative. This pyrazoline derivative is then cyclized using hydrazine hydrate to form the triazole ring. Finally, the triazole ring is fused with the pyrimidine ring through a condensation reaction with 2,4-dihydroxy-6-methylpyrimidine.

Scientific Research Applications

7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-2-6-12-11(4-1)5-3-7-13(12)14-8-9-16-15-17-10-18-19(14)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVYSJWBCNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Naphthalen-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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